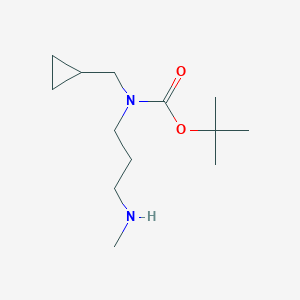

tert-Butyl (cyclopropylmethyl)(3-(methylamino)propyl)carbamate

Description

tert-Butyl (cyclopropylmethyl)(3-(methylamino)propyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a cyclopropane-substituted methyl moiety, and a 3-(methylamino)propyl chain. Its synthesis typically involves multi-step protocols, including coupling reactions using reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and tert-butyl carbamate precursors under inert atmospheres . The Boc group is widely employed to protect amines during synthetic processes, enabling selective functionalization of other reactive sites .

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tert-butyl N-(cyclopropylmethyl)-N-[3-(methylamino)propyl]carbamate |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(9-5-8-14-4)10-11-6-7-11/h11,14H,5-10H2,1-4H3 |

InChI Key |

WJRUHEDQNMBKFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCNC)CC1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (cyclopropylmethyl)(3-(methylamino)propyl)carbamate typically involves the reaction of 3-(dimethylamino) propanol with tert-butyl chloroformate. The reaction conditions may require the addition of basic conditions, such as sodium carbonate or potassium carbonate . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (cyclopropylmethyl)(3-(methylamino)propyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

tert-Butyl (cyclopropylmethyl)(3-(methylamino)propyl)carbamate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (cyclopropylmethyl)(3-(methylamino)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous tert-butyl carbamates, focusing on structural features, synthetic methodologies, and physicochemical properties.

tert-Butyl (3-(methylamino)propyl)carbamate (CAS 442514-22-9)

- Molecular Formula : C₁₀H₂₁N₂O₂

- Molecular Weight : 201.29 g/mol

- Key Differences : Lacks the cyclopropylmethyl group, reducing steric hindrance and lipophilicity.

- Synthesis: Prepared via Boc protection of 3-(methylamino)propan-1-amine, yielding 97% purity .

- Applications : Intermediate in protease inhibitor synthesis.

tert-Butyl (3-((6,7-dimethoxyquinazolin-4-yl)(methyl)amino)propyl)carbamate

- Molecular Formula : C₂₁H₃₁N₅O₄

- Molecular Weight : 417.51 g/mol

- Synthesis : Achieved in 48% yield over two steps via nucleophilic substitution and Boc protection .

| Property | Target Compound | Quinazoline Derivative |

|---|---|---|

| Synthetic Yield | Not reported | 48% |

| Bioactivity | Undisclosed | SETD8 methyltransferase inhibition |

tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (CAS 1286274-19-8)

- Molecular Formula: C₁₄H₁₈FNO₂

- Molecular Weight : 251.3 g/mol

- Key Differences : Fluorophenyl substituent introduces electronic effects, altering solubility and metabolic stability .

- Safety : Requires handling in ventilated environments due to inhalation risks .

| Property | Target Compound | Fluorophenyl Analog |

|---|---|---|

| Lipophilicity (LogP) | Higher (cyclopropane + Boc) | Moderate (fluorophenyl) |

| Safety Profile | No specific data | Inhalation hazard noted |

Key Research Findings

Synthetic Flexibility: Boc-protected intermediates like tert-Butyl (3-(methylamino)propyl)carbamate are commercially available (95–97% purity), streamlining derivatization .

Bioactivity Correlations : Quinazoline-containing analogs demonstrate marked enzyme inhibitory activity, suggesting that heterocyclic additions to the carbamate scaffold can enhance potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.